molecular formula C46H52N5O8P B048938 DMT-dC(bz) Phosphoramidite CAS No. 102212-98-6

DMT-dC(bz) Phosphoramidite

Cat. No. B048938
M. Wt: 833.9 g/mol
InChI Key: PGTNFMKLGRFZDX-SALLYJDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of DMT-dC(bz) Phosphoramidite involves the protection of the cytidine nucleoside with dimethoxytrityl (DMT) and benzoyl (bz) groups to prevent undesired reactions at the nucleoside's reactive sites during the oligonucleotide chain assembly. The process of synthesizing DMT-dC(bz) Phosphoramidite and related compounds has been optimized to eliminate side products such as transamination, enhancing the yield and purity of the final product (Reddy, Farooqui, & Hanna, 1996).

Molecular Structure Analysis

The molecular structure of DMT-dC(bz) Phosphoramidite is characterized by the presence of the DMT group, which provides stability and protection to the nucleoside during the synthesis of oligonucleotides. The benzoyl (bz) group is attached to the cytidine base, further stabilizing the molecule and preventing unwanted reactions.

Chemical Reactions and Properties

DMT-dC(bz) Phosphoramidite participates in the solid-phase synthesis of oligonucleotides through a series of chemical reactions, including coupling, oxidation, and deprotection steps. It is specifically designed for the efficient and selective synthesis of DNA and RNA sequences, demonstrating high reactivity and fidelity in the formation of phosphodiester bonds (Abbas, Bertram, & Hayes, 2001).

Physical Properties Analysis

The physical properties of DMT-dC(bz) Phosphoramidite, such as solubility and stability, are optimized for use in automated DNA/RNA synthesizers. These properties are crucial for the efficient and reliable synthesis of oligonucleotides, ensuring the reagent's performance under various synthesis conditions.

Chemical Properties Analysis

The chemical properties of DMT-dC(bz) Phosphoramidite, including its reactivity and specificity, are tailored to facilitate the synthesis of oligonucleotides with high precision. Its design allows for the controlled addition of nucleotides to the growing oligonucleotide chain, minimizing errors and enhancing the overall efficiency of the synthesis process (Reddy, Hanna, & Farooqui, 1997).

Scientific Research Applications

  • Synthesis of Oligonucleoside Methylphosphonates : DMT-dC(bz) Phosphoramidite is utilized in the synthesis of oligonucleoside methylphosphonates, which helps in eliminating transamination side products (Reddy, Farooqui, & Hanna, 1996).

  • Preparation of Deoxyribonucleoside Phosphoramidites : It is used for in situ preparation of deoxyribonucleoside phosphoramidites and in polymer-supported synthesis of oligodeoxyribonucleotides, achieving a high DMT-efficiency per cycle (Nielsen et al., 1986).

  • Efficient Solution-Phase Synthesis of Oligonucleotides : This phosphoramidite is employed for the efficient solution-phase synthesis of oligonucleotides, such as hexameric DNA fragments, in high yield and purity (Koning et al., 2006).

  • Construction of Amino-Modified Oligonucleotide Probes : It can be used to incorporate primary aliphatic amines into synthetic oligonucleotides, aiding in the construction of amino-modified oligonucleotide probes (Nelson, Sherman-Gold, & Leon, 1989).

  • Therapeutic-Grade RNA Synthesis : DMT-dC(bz) Phosphoramidites lead to high-purity RNA in 20 to 21mers and long-chain oligonucleotides, proving useful in therapeutic-grade RNA synthesis (Srivastava et al., 2011).

  • Preparation of Triple Helix Forming Oligodeoxyribonucleotides : This compound is used in the preparation of triple helix forming oligodeoxyribonucleotides with a stretched phosphodiester backbone (Rao, Jayaraman, & Revankar, 1993).

  • Preparation of Combinatorial Libraries : It can be used in the preparation of combinatorial libraries, allowing a wide range of functionalities to be introduced into phosphodiester oligomers (Hébert et al., 1994).

  • Synthesis of Vinylphosphonate-Linked Oligonucleic Acids : DMT-dC(bz) Phosphoramidites are utilized as reagents for the synthesis of vinylphosphonate-linked oligonucleic acids (Abbas, Bertram, & Hayes, 2001).

  • Synthesis of Oligonucleotides and Oligonucleoside Phosphorothioates : This compound is involved in the synthesis of oligonucleotides and oligonucleoside phosphorothioates (Reddy, Hanna, & Farooqui, 1997).

  • Preparation of Oligonucleotides Without Using Ammonia : DMT-dC(bz) Phosphoramidite allows for the preparation of short oligonucleotides containing 0-4-alkyl thymidines without using ammonia (Eritja et al., 1992).

Safety And Hazards

When handling DMT-dC(bz) Phosphoramidite, it is recommended to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

DMT-dC(bz) Phosphoramidite is a novel nucleoside amidite analog, which can be subjected to the synthesis of DNA . This suggests potential future directions in DNA synthesis and related research.

properties

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTNFMKLGRFZDX-SALLYJDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H52N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431406
Record name Bz-dC Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

833.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DMT-dC(bz) Phosphoramidite

CAS RN

102212-98-6
Record name Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102212-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bz-dC Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.228.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMT-dC(bz) Phosphoramidite
Reactant of Route 2
Reactant of Route 2
DMT-dC(bz) Phosphoramidite
Reactant of Route 3
Reactant of Route 3
DMT-dC(bz) Phosphoramidite
Reactant of Route 4
Reactant of Route 4
DMT-dC(bz) Phosphoramidite
Reactant of Route 5
Reactant of Route 5
DMT-dC(bz) Phosphoramidite
Reactant of Route 6
Reactant of Route 6
DMT-dC(bz) Phosphoramidite

Citations

For This Compound
10
Citations
C Johnston, C Hardacre, ME Migaud - Chemistry‐Methods, 2021 - Wiley Online Library
The standard methodology for the synthesis of oligonucleotides is the solid‐phase method. Here, we report the first case of mechanochemistry being directly applied to synthesising a …
C Johnston, C Hardacre… - Royal Society Open …, 2021 - royalsocietypublishing.org
Liquid-assisted mechanochemistry as a versatile approach for the coupling of a nucleoside phosphoramidite with a 5′-OH partially protected nucleoside has been investigated. Noted …
Number of citations: 6 royalsocietypublishing.org
S Arndt, HK Walter, HA Wagenknecht - JoVE (Journal of Visualized …, 2016 - jove.com
In this protocol, we demonstrate a method for the synthesis of 2'-alkyne modified deoxyribonucleic acid (DNA) strands by automated solid phase synthesis using standard …
Number of citations: 6 www.jove.com
S Pérez-Rentero, AV Garibotti, R Eritja - Molecules, 2010 - mdpi.com
… DMT-dC Bz phosphoramidite was incorporated in the solid supports 5 and 6 previously synthesized in a DNA synthesizer (Applied Biosystems 3400) on 1 μmol scale using …
Number of citations: 8 www.mdpi.com
C Xu, B Ma, Z Gao, X Dong, C Zhao, H Liu - Science Advances, 2021 - science.org
DNA has been considered as a compelling candidate for digital data storage due to advantages such as high coding density, long retention time, and low energy consumption. Despite …
Number of citations: 20 www.science.org
A Siewert - 2021 - opus.bibliothek.uni-wuerzburg.de
Nucleic acids are one of the important classes of biomolecules together with carbohydrates, proteins and lipids. Both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) are most …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de
J Gačanin, A Kovtun, S Fischer… - Advanced …, 2017 - Wiley Online Library
In osteoporosis, bone structure can be improved by the introduction of therapeutic molecules inhibiting bone resorption by osteoclasts. Here, biocompatible hydrogels represent an …
Number of citations: 62 onlinelibrary.wiley.com
WA Wee, H Sugiyama, S Park - IScience, 2021 - cell.com
In cells, segregation allows for diverse biochemical reactions to take place simultaneously. Such intricate regulation of cellular processes is achieved through the dynamic formation and …
Number of citations: 13 www.cell.com
EJ Miller, KJ Garcia, EC Holahan… - Inorganic …, 2014 - ACS Publications
The synthesis of resolved P-metalated nucleoside phosphoramidites is described. These rare compounds were initially prepared with gold as the metal center; however, the gold can be …
Number of citations: 2 pubs.acs.org
A AB125050 - 2016
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.